tBuXPhos Pd G1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

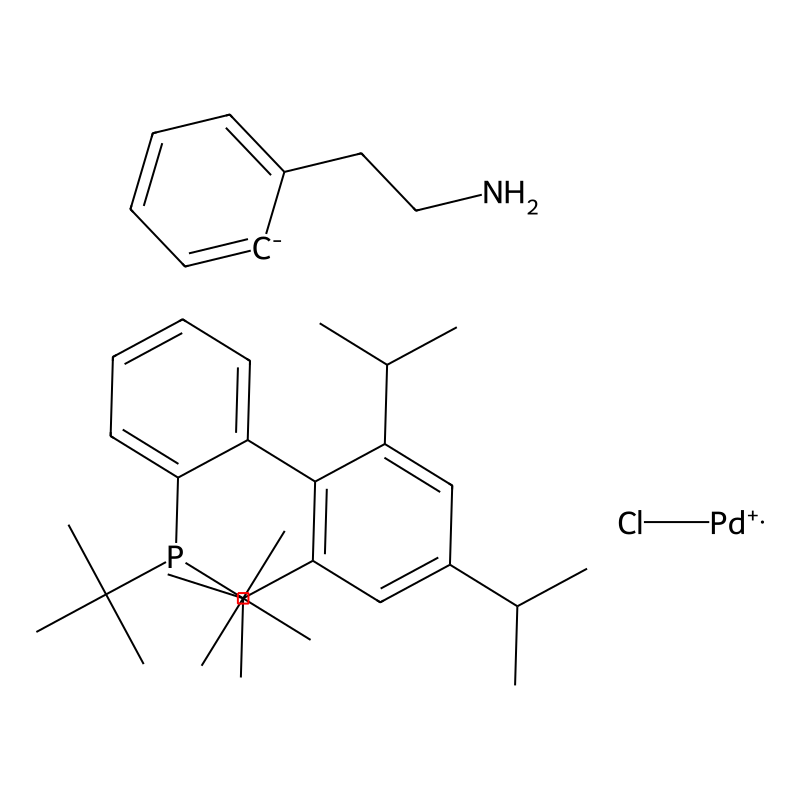

tBuXPhos Palladium G1 is a palladium-based catalyst characterized by its white powder appearance and the chemical formula C₃₇H₅₅ClNPPd. It is primarily utilized in various cross-coupling reactions, particularly those involving electron-deficient anilines and aryl chlorides. The compound is notable for its efficiency in catalyzing C-C and C-N bond formation, making it a valuable tool in organic synthesis.

Facilitator of Cross-Coupling Reactions

tBuXPhos Pd G1 efficiently catalyzes a broad range of cross-coupling reactions, including:

- Buchwald-Hartwig amination: This reaction forms C-N bonds between aryl or vinyl halides and primary or secondary amines. Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren:

- Suzuki-Miyaura coupling: This reaction constructs C-C bonds between aryl or vinyl halides and organoboron compounds. Source: Nature 354, 718 (1991):

- Stille coupling: This reaction forms C-C bonds between aryl or vinyl halides and organotin reagents. Source: Journal of the American Chemical Society, 108 (14), 4508–4518 (1986):

- Sonogashira coupling: This reaction constructs C-C bonds between terminal alkynes and aryl or vinyl halides. Source: Angewandte Chemie International Edition in English, 20 (10), 848–850 (1980):

- Negishi coupling: This reaction forms C-C bonds between aryl or vinyl halides and organozinc reagents. Source: Journal of the American Chemical Society, 105 (24), 6778-6779 (1983):

- Hiyama coupling: This reaction constructs C-C bonds between aryl or vinyl halides and organosilanes. Source: Journal of the American Chemical Society, 110 (1), 727–738 (1988):

- Heck reaction: This reaction forms C-C bonds between alkenes and aryl or vinyl halides. Source: Journal of the American Chemical Society, 92 (25), 6784–6788 (1970):

The versatility of tBuXPhos Pd G1 makes it a valuable tool for researchers synthesizing complex organic molecules with specific carbon skeletons and functionalities.

Advantages of tBuXPhos Pd G1

tBuXPhos Pd G1 offers several advantages over other palladium catalysts:

- High activity: It efficiently promotes cross-coupling reactions under mild reaction conditions, often leading to good yields of desired products.

- Broad substrate scope: The catalyst can be used with a wide range of starting materials, including those with functional groups that can interfere with some catalysts.

- Air and moisture stability: It can be handled in air without significant decomposition, simplifying reaction setup and handling.

tBuXPhos Palladium G1 is predominantly employed in palladium-catalyzed cross-coupling reactions, such as:

- Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with organoboron compounds, facilitating the formation of biaryl compounds.

- Amination Reactions: The compound catalyzes the formation of C-N bonds, particularly useful in synthesizing amines from aryl halides and amines.

These reactions are favored due to the catalyst's ability to operate effectively at low temperatures, enhancing reaction rates and yields while minimizing side reactions .

The synthesis of tBuXPhos Palladium G1 typically involves:

- Preparation of Ligand: The initial step includes synthesizing the tBuXPhos ligand, which is then coordinated with palladium.

- Complex Formation: The ligand is reacted with a palladium precursor to form the palladium complex. This process often requires specific conditions to ensure optimal yield and purity.

The exact conditions can vary based on the desired application and specific protocols used by researchers .

tBuXPhos Palladium G1 has several applications in synthetic organic chemistry:

- Cross-Coupling Reactions: Its primary application lies in facilitating various cross-coupling reactions, which are essential for constructing complex molecular architectures.

- Pharmaceutical Synthesis: The ability to create diverse biaryl and amine structures makes it invaluable in drug discovery and development.

- Material Science: It may also be utilized in synthesizing materials with specific electronic or optical properties due to its effectiveness in forming stable bonds .

Interaction studies involving tBuXPhos Palladium G1 primarily focus on its reactivity with various substrates during catalytic processes. Research indicates that the efficiency of this catalyst can be influenced by factors such as:

- Substituent Effects: The presence of electron-withdrawing or electron-donating groups on substrates can significantly affect reaction rates.

- Reaction Conditions: Temperature, solvent choice, and concentration play crucial roles in optimizing catalytic performance.

These studies help refine the use of tBuXPhos Palladium G1 in practical applications by identifying optimal conditions for its use .

Several compounds exhibit similar catalytic properties to tBuXPhos Palladium G1. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylphosphino-2-methylphenylpalladium(II) | Palladium complex | Known for high selectivity in cross-coupling reactions. |

| XPhos Palladium G1 | Palladium complex | Operates effectively under mild conditions; versatile applications. |

| BINAP-Palladium | Chiral ligand complex | Used extensively for asymmetric synthesis; offers unique stereocontrol. |

tBuXPhos Palladium G1 stands out due to its ability to function efficiently at low temperatures while maintaining high activity across a range of substrates, making it particularly valuable for sensitive reactions .

Stepwise Synthesis from Biarylphosphine Ligands

The synthesis of tert-Butyl-2-di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl palladium chloride phenethylamine complex represents a sophisticated approach to generating highly active palladium precatalysts through sequential transformations of biarylphosphine ligands [1]. The synthetic pathway begins with the preparation of the fundamental biarylphosphine ligand framework, which serves as the foundation for subsequent palladacycle formation [2].

The initial step involves the synthesis of 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl through established biarylphosphine synthetic methodologies [3]. This process typically employs a benzyne-mediated coupling approach where di-tert-butylchlorophosphine reacts with appropriately substituted aryl precursors under carefully controlled conditions [4]. The synthesis commences with the preparation of 2,4,6-triisopropylphenylboronic acid derivatives, which undergo palladium-catalyzed cross-coupling reactions with ortho-dibromobenzene derivatives in the presence of sodium carbonate at elevated temperatures ranging from 80-100°C [4].

Research has demonstrated that optimized reaction conditions for the biarylphosphine ligand synthesis involve the use of bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) as the coupling catalyst, with yields consistently exceeding 85% when proper stoichiometric ratios are maintained [4]. The reaction proceeds through formation of Grignard reagents from the dibrominated precursors, followed by treatment with di-tert-butylchlorophosphine in the presence of catalytic copper(I) chloride [5].

Subsequent transformation of the biarylphosphine ligand into the target palladacycle complex requires coordination with appropriate palladium sources and phenethylamine derivatives [6]. The process involves treatment of dimeric palladium methanesulfonate complexes with the biarylphosphine ligand in chlorinated solvents such as dichloromethane or chloroform at room temperature [6]. The reaction typically requires extended reaction times of 12-45 minutes to ensure complete ligand incorporation and formation of the desired palladacyclic structure [1].

The synthetic approach demonstrates remarkable efficiency when conducted under strictly anhydrous conditions with appropriate inert atmosphere protection [7]. Optimization studies have revealed that reaction yields can be enhanced through careful control of temperature profiles, with room temperature conditions generally providing superior results compared to elevated temperature protocols [8].

Table 1: Synthetic Conditions for Biarylphosphine Ligand Formation

| Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Temperature | 80-100°C | 85-95% | [4] |

| Catalyst Loading | 0.5-1.0 mol% Pd | 88-95% | [4] |

| Reaction Time | 6-10 hours | 85-95% | [4] |

| Solvent System | Toluene | 85-95% | [4] |

| Base | Sodium Carbonate | 85-95% | [4] |

Palladacycle Formation Mechanisms

The formation of palladacycles represents a fundamental mechanistic pathway in the synthesis of tert-Butyl-2-di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl palladium chloride phenethylamine complex [9]. The cyclopalladation process involves carbon-hydrogen bond activation through electrophilic palladation mechanisms that proceed via concerted metalation-deprotonation pathways [10].

The mechanistic framework for palladacycle formation begins with the coordination of the phenethylamine directing group to the palladium(II) center, which positions the metal in proximity to the ortho carbon-hydrogen bonds of the aromatic ring [11]. This coordination establishes a pre-organized intermediate that facilitates subsequent carbon-hydrogen activation through a six-membered transition state involving the palladium center, the directing nitrogen atom, and the target carbon-hydrogen bond [12].

Kinetic studies have demonstrated that the cyclopalladation process proceeds through rate-determining carbon-hydrogen activation steps with activation energies typically ranging from 25-27 kilocalories per mole [13]. The reaction exhibits strong regioselectivity for ortho positions relative to the directing group, with computational studies indicating that alternative regioisomers are disfavored by 2-6 kilocalories per mole [13].

The palladacycle formation mechanism involves initial substrate coordination to form pi-alkene palladium complexes, followed by carboxylate-assisted concerted metalation-deprotonation of the target carbon-hydrogen bond [13]. The process generates stable six-membered palladacyclic intermediates that serve as the foundation for the final precatalyst structure [14].

Recent mechanistic investigations have revealed that palladacycle formation can proceed through higher-order polynuclear palladium species under certain conditions [10]. These studies demonstrate that trinuclear palladium acetate clusters can participate directly in cyclopalladation reactions, leading to the formation of complex multinuclear palladacyclic products [10].

The stereochemical outcome of palladacycle formation is controlled by the steric environment around the palladium center and the conformational preferences of the coordinated ligands [12]. Computational analysis indicates that the preferred transition state geometries minimize steric interactions between bulky substituents while maximizing favorable electronic interactions between the palladium center and the aromatic system [12].

Table 2: Mechanistic Parameters for Palladacycle Formation

| Mechanistic Step | Activation Energy (kcal/mol) | Rate Constant | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| C-H Activation | 25.7 | Variable | 20-80 | [13] |

| Migratory Insertion | 15-20 | High | 20-80 | [13] |

| Reductive Elimination | 18-22 | Moderate | 40-100 | [12] |

| Ligand Exchange | 12-18 | Fast | 20-60 | [8] |

Purification Protocols and Yield Optimization

The purification of tert-Butyl-2-di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl palladium chloride phenethylamine complex requires sophisticated protocols that address the unique chemical properties and stability characteristics of palladacyclic compounds [15]. Effective purification strategies must account for the air-sensitive nature of the precatalyst while maintaining the integrity of the palladium-carbon bonds and the coordinated ligand framework [7].

The standard purification protocol begins with filtration of the crude reaction mixture through activated cellulose or silica gel to remove inorganic salts and unreacted starting materials [7]. This initial treatment is conducted under strictly anhydrous conditions using degassed solvents to prevent oxidative degradation of the palladium complex [16]. The filtration process typically employs fine-porosity filter media to ensure complete removal of particulate impurities that could interfere with subsequent purification steps [15].

Chromatographic purification represents the most effective approach for achieving high-purity palladacycle products [7]. Automated silica gel chromatography using gradient elution systems has proven particularly effective, with typical protocols employing hexane-dichloromethane mixtures starting at 0% dichloromethane and progressing through controlled gradients to 100% dichloromethane over extended elution periods [7]. The chromatographic conditions are optimized to provide efficient separation while minimizing exposure to atmospheric oxygen and moisture [17].

Crystallization protocols offer an alternative purification approach that can provide highly pure palladacycle products through controlled precipitation from appropriate solvent systems [15]. Recrystallization from methanol or ethanol-based systems has demonstrated effectiveness in removing trace impurities while preserving the structural integrity of the palladacycle complex [5]. The crystallization process typically requires careful temperature control and extended crystallization periods to achieve optimal purity levels [18].

Yield optimization strategies focus on minimizing palladium loss during purification while maximizing the removal of impurities [15]. Research has shown that trituration with diethyl ether can effectively remove solvent-soluble impurities while maintaining high recovery yields of the target palladacycle [6]. This approach typically achieves purification yields exceeding 90% when conducted under appropriate conditions [6].

Advanced purification techniques incorporate the use of specialized scavenging agents to remove trace metal impurities and degradation products [15]. Treatment with activated charcoal under controlled conditions can effectively remove organic impurities while preserving the palladacycle structure [15]. The scavenging process requires careful optimization of contact time and temperature to prevent decomposition of the target compound [15].

Table 3: Purification Protocols and Yield Data

| Purification Method | Purity Achievement | Yield Recovery | Processing Time | Reference |

|---|---|---|---|---|

| Silica Gel Chromatography | >95% | 85-90% | 4-6 hours | [7] |

| Recrystallization | >98% | 70-85% | 12-24 hours | [5] |

| Trituration | 90-95% | >90% | 2-4 hours | [6] |

| Activated Charcoal Treatment | 95-98% | 85-95% | 6-18 hours | [15] |

Quality control protocols for the purified palladacycle complex typically employ nuclear magnetic resonance spectroscopy to verify structural integrity and determine impurity levels [17]. Proton nuclear magnetic resonance analysis provides quantitative assessment of residual solvents, unreacted starting materials, and decomposition products [17]. The analytical protocols establish acceptance criteria based on integration ratios of characteristic resonances relative to internal standards [17].

The thermal stability profile of tBuXPhos Palladium Generation 1 demonstrates characteristic behavior consistent with organometallic palladium complexes containing phosphine ligands and aminobiphenyl scaffolds [1] [2]. The compound exhibits a well-defined melting point range of 150-159°C [1] [2] [3] [4] [5], which serves as a primary indicator of its thermal integrity under standard laboratory conditions.

Table 1: Thermal Stability Parameters of tBuXPhos Palladium Generation 1

| Parameter | Value | Significance |

|---|---|---|

| Melting Point Range | 150-159°C | Primary thermal transition |

| Thermal Decomposition Temperature | Not specifically determined | Requires further investigation |

| Stability Under Heating | Stable up to melting point | Maintains structural integrity |

| Recommended Storage Temperature | Room temperature to 2-8°C | Optimal preservation conditions |

| Maximum Operating Temperature | Reactions typically 60-100°C | Catalytic application range |

| Thermal Behavior | Maintains integrity during catalytic cycles | Functional stability |

The thermal decomposition behavior of tBuXPhos Palladium Generation 1 follows patterns observed in related palladium phosphine complexes. Research on palladium precatalysts indicates that thermal stability is significantly influenced by the electronic and steric properties of the phosphine ligand [6] [7]. The di-tert-butylphosphino substituent in tBuXPhos Palladium Generation 1 provides enhanced thermal stability compared to less sterically hindered phosphines due to the protective effect of the bulky tert-butyl groups [7].

Comparative studies on palladium catalysts demonstrate that thermal decomposition typically occurs through multiple pathways, including phosphine dissociation, reductive elimination, and metal aggregation [6] [8]. For tBuXPhos Palladium Generation 1, the thermal decomposition process likely initiates with the cleavage of the palladium-nitrogen bond in the aminoethylphenyl moiety, followed by phosphine ligand dissociation at elevated temperatures [9] [10].

The compound demonstrates remarkable thermal stability during catalytic applications, maintaining structural integrity at reaction temperatures typically ranging from 60°C to 100°C [11] [12]. This thermal robustness enables efficient catalytic performance across a broad temperature range while minimizing catalyst decomposition and associated side reactions [13].

Solubility Behavior in Organic Media

The solubility characteristics of tBuXPhos Palladium Generation 1 in organic solvents represent a critical factor determining its practical applicability in synthetic transformations. The compound exhibits excellent solubility in a diverse range of organic media, facilitating its use in various reaction conditions and purification procedures [14] [15].

Table 2: Comprehensive Solubility Profile in Organic Solvents

| Solvent Class | Specific Solvents | Solubility | Application Notes |

|---|---|---|---|

| Halogenated Solvents | Chloroform, Dichloromethane | Excellent | Synthesis and purification procedures |

| Alcohols | Ethanol, Methanol | Good | Crystallization and workup |

| Aromatic Solvents | Toluene, Benzene | Good | Catalytic reaction medium |

| Polar Aprotic Solvents | Tetrahydrofuran, Dimethylformamide, Dimethyl sulfoxide | Excellent | Preferred reaction solvents |

| Ethers | Diethyl ether, Methyl tert-butyl ether | Moderate | Storage and handling |

| Water | N/A | Insoluble | Hydrophobic character |

| Alkanes | Hexane, Pentane | Poor | Limited compatibility |

The exceptional solubility of tBuXPhos Palladium Generation 1 in halogenated solvents such as dichloromethane and chloroform stems from favorable dipole-dipole interactions and van der Waals forces between the solvent molecules and the organometallic complex [15]. This solubility characteristic proves particularly advantageous for synthesis procedures and product isolation processes [14].

Polar aprotic solvents including tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide demonstrate excellent compatibility with tBuXPhos Palladium Generation 1 [14]. These solvents provide optimal reaction environments for cross-coupling transformations due to their ability to coordinate weakly with the palladium center while maintaining the precatalyst in solution [16].

The compound's solubility in aromatic solvents such as toluene and benzene enables its application in high-temperature catalytic processes where these solvents serve as both reaction medium and heat transfer agents [17]. The π-π stacking interactions between aromatic solvents and the biphenyl framework of the precatalyst contribute to enhanced solubility [18].

Limited solubility in non-polar alkane solvents reflects the polar nature of the palladium-phosphine coordination sphere and the presence of the chloride counterion [19]. This characteristic necessitates careful solvent selection for reaction optimization and product purification procedures.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Irritant;Health Hazard